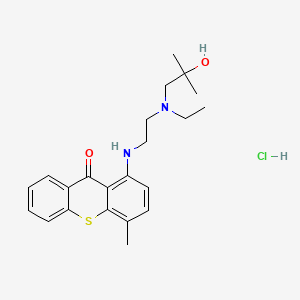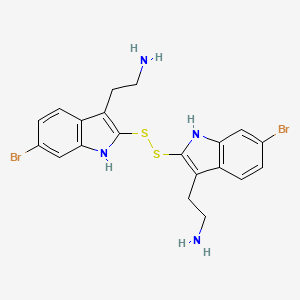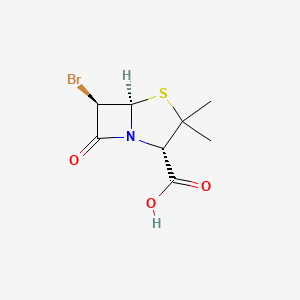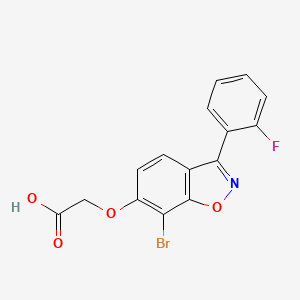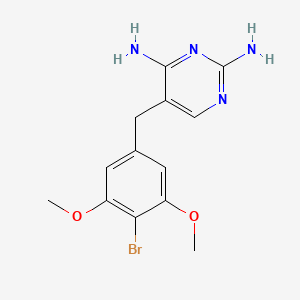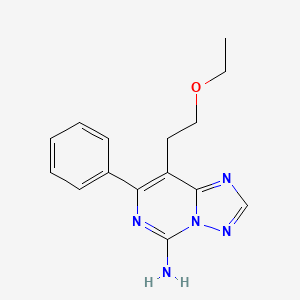
Bemitradine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bemitradine is a triazolopyrimidine derivative diuretic. Bemitradine has thiazide-like actions and is a renal vasodilator. Due to its non-genotoxic carcinogenicity, clinical development for this agent has stopped.
Aplicaciones Científicas De Investigación
Morphological Transformation in Cell Cultures
- Bemitradine was found to induce morphological transformation in Syrian hamster embryo cells at pH 6.7, suggesting its potential as a nongenotoxic carcinogen in rodents. This was evidenced in studies where it caused statistically significant increases in morphological transformation frequencies, highlighting its utility in predicting carcinogenicity in rodents (Oshiro et al., 2001).
Carcinogenicity Studies in Rats
- In a 2-year bioassay, bemitradine caused significant increases in incidences of liver, thyroid, and mammary neoplasms in Charles River CD rats. This study demonstrated its carcinogenic potential in rats when administered via dietary admix (Gad et al., 1992).
Cardiotoxicity Research
- Preliminary studies indicated that bemitradine and its primary metabolite, desethylbemitradine, could be responsible for cardiotoxicity in female rats. This research explored the involvement of bemitradine metabolites and the potential role of adrenal epinephrine release in its cardiotoxic effects (Levin et al., 1991).
Chronic Toxicity Evaluation
- A study assessing the chronic toxicity of bemitradine in rats revealed a spectrum of toxic effects, including myocardial necrosis, adrenal medullary necrosis, and changes in liver weights. This study suggested that the toxicity observed may be more related to the chemical class of bemitradine rather than its pharmacologic action (Chengelis et al., 1991).
Metabolism in Humans
- In human subjects, bemitradine was rapidly and efficiently absorbed, with its metabolites identified in plasma and urine. This study provided detailed insights into the disposition and metabolism of bemitradine in humans (Walls et al., 1988).
Genetic Toxicology
- Bemitradine was tested in various genetic toxicology assays (e.g., Ames test, mouse lymphoma TK± mutation assay) and consistently produced negative results. Despite this, it induced tumors in rats, classifying it as a non-genotoxic carcinogen (Oshiro et al., 1993).
Propiedades
Número CAS |
88133-11-3 |
|---|---|
Nombre del producto |
Bemitradine |
Fórmula molecular |
C15H17N5O |
Peso molecular |
283.33 g/mol |
Nombre IUPAC |
8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |
Clave InChI |
OZSPQIXKOVJJGE-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
SMILES canónico |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Otros números CAS |
88133-11-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



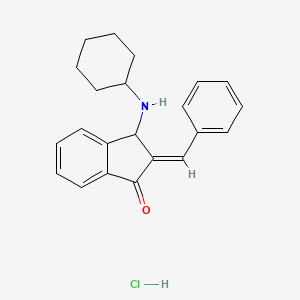
![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
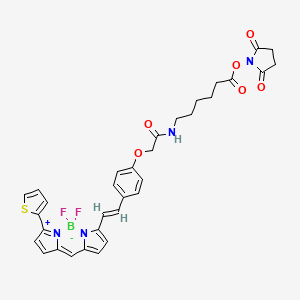
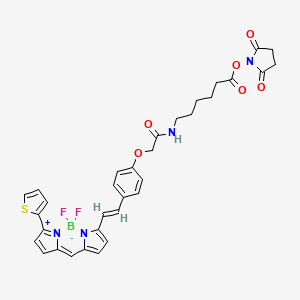
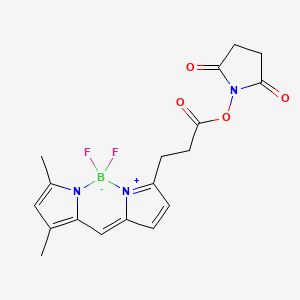
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)
![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)
